N-(4-bromophenyl)-2-[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl halide reacts with the thiazole intermediate.
Formation of the Imine Group: The imine group can be introduced by reacting the thiazole derivative with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts such as acids or bases to accelerate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Purification Techniques: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetamide
- N-(4-methylphenyl)-2-[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetamide
Uniqueness
N-(4-bromophenyl)-2-[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H13BrF3N3O2S |
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Molecular Weight |
472.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C18H13BrF3N3O2S/c19-11-4-6-12(7-5-11)23-15(26)9-14-16(27)25-17(28-14)24-13-3-1-2-10(8-13)18(20,21)22/h1-8,14H,9H2,(H,23,26)(H,24,25,27) |
InChI Key |
IFZPPFDWOFMGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br)C(F)(F)F |
Origin of Product |
United States |
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